1-Azaspiro[4.4]nonan-3-ol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azaspiro[4.4]nonan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-5-8(9-6-7)3-1-2-4-8;/h7,9-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POICLEUMZBMXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CN2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889940-05-9 | |
| Record name | 1-azaspiro[4.4]nonan-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Context of 1 Azaspiro 4.4 Nonan 3 Ol Hydrochloride Within Spirocyclic Chemistry
1-Azaspiro[4.4]nonan-3-ol hydrochloride is a heterocyclic compound characterized by a spirocyclic framework. This structure consists of two rings, a cyclopentane (B165970) ring and a pyrrolidine (B122466) ring, connected by a single common atom, the spiro carbon. The pyrrolidine ring contains a nitrogen atom at the 1-position and a hydroxyl group at the 3-position. The hydrochloride salt form indicates that the nitrogen atom is protonated, forming a quaternary ammonium (B1175870) salt with a chloride counter-ion.
The defining feature of spirocyclic compounds is their three-dimensional nature, which imparts specific conformational constraints and stereochemical properties. The rigid fusion of the two rings in the 1-azaspiro[4.4]nonane core limits the conformational flexibility compared to their open-chain or monocyclic counterparts. This rigidity can be advantageous in the design of molecules with specific spatial orientations of functional groups, a critical aspect in fields such as medicinal chemistry where molecular recognition is paramount. The presence of the hydroxyl group and the protonated amine introduces polar functionalities that can participate in hydrogen bonding and other intermolecular interactions, further influencing the compound's physical and chemical properties.
| Property | Value |
| Molecular Formula | C₈H₁₆ClNO |
| IUPAC Name | This compound |
| SMILES | C1CCC2(C1)CC(CN2)O.Cl |
| InChI Key | YKYSATZNGNIOOI-UHFFFAOYSA-N |
Academic Significance and Research Trajectory of Azaspiro 4.4 Nonane Scaffolds
The 1-azaspiro[4.4]nonane scaffold has garnered considerable academic interest due to its presence in a variety of biologically active natural products. A prominent example is the Cephalotaxus alkaloids, which contain this core structure and have demonstrated potent anticancer activities. uni.lu The discovery of these natural products spurred significant research into the synthesis and biological evaluation of azaspiro[4.4]nonane derivatives.
The research trajectory of these scaffolds has evolved from initial isolation and structural elucidation of natural products to the development of novel synthetic methodologies for their construction. Early synthetic efforts often involved multi-step sequences, but more recent research has focused on developing more efficient and stereoselective routes. These include domino reactions, radical cyclizations, and cycloaddition strategies to construct the spirocyclic core in a controlled manner. uni.lu The academic significance of this scaffold is further underscored by its exploration in medicinal chemistry as a privileged structure. Its rigid framework is seen as an attractive starting point for the design of new therapeutic agents targeting a range of biological targets.
Overview of Current Research Trends and Unaddressed Challenges Pertaining to 1 Azaspiro 4.4 Nonan 3 Ol Hydrochloride
Strategic Approaches to the 1-Azaspiro[4.4]nonane Core Synthesis
The assembly of the 1-azaspiro[4.4]nonane skeleton, which features a quaternary carbon atom at the spiro-center, requires robust chemical transformations that can form two rings in a controlled manner. Research in this area has led to the development of elegant cascade or domino reactions that construct the complex architecture in a single operational step from relatively simple precursors. Among these, two powerful strategies have emerged: domino radical bicyclization and intramolecular 1,3-dipolar cycloaddition.
A successful methodology for synthesizing 1-azaspiro[4.4]nonane derivatives employs a domino radical bicyclization process. acs.orgnih.gov This approach utilizes specifically designed O-benzyl oxime ethers that contain either a brominated/iodinated aromatic ring or a terminal alkynyl group, along with a tethered alkenyl moiety. acs.orgacs.org The bicyclization is typically initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) and is promoted by tributyltin hydride (Bu₃SnH). nih.govacs.org This single-stage reaction forms two rings connected by a quaternary carbon, directly generating the desired spirocyclic nucleus in yields ranging from 11–67%. acs.orgacs.org
The mechanism of the domino radical bicyclization is a sophisticated cascade process involving the formation and subsequent capture of a key alkoxyaminyl radical intermediate. acs.orgnih.gov The reaction sequence is initiated by the generation of an aryl or stannylvinyl radical from the starting oxime ether precursor. This initial radical undergoes an intramolecular addition to the C=N bond of the oxime ether. researchgate.net
| Precursor Type | Radical Initiator | Promoter | Product | Yield Range | Reference |
| O-benzyl oxime ether with bromo-aromatic ring and alkenyl moiety | AIBN (reflux) | Bu₃SnH | 1-Azaspiro[4.4]nonane derivative | Moderate | acs.org |
| O-benzyl oxime ether with iodo-aromatic ring and alkenyl moiety | Et₃B (room temp.) | Bu₃SnH | 1-Azaspiro[4.4]nonane derivative | 11-67% | nih.govacs.org |
| O-benzyl oxime ether with terminal alkynyl group and alkenyl moiety | AIBN or Et₃B | Bu₃SnH | 1-Azaspiro[4.4]nonane derivative | Moderate | acs.org |
A critical aspect of tandem cyclization reactions is the control of stereochemistry at the newly formed stereocenters. In the domino radical bicyclization synthesis of 1-azaspiro[4.4]nonane derivatives, the products are typically formed as a mixture of diastereomers. acs.orgnih.gov However, a consistent preference for the trans configuration is observed across various substrates. acs.org
This diastereoselectivity is established during the second cyclization step, where the alkoxyaminyl radical attacks the tethered double bond. The transition state leading to the trans product is energetically favored as it minimizes steric hindrance. By adopting a conformation where the bulky substituent on the newly forming ring is in a pseudo-equatorial position, unfavorable steric interactions are reduced, leading to the preferential formation of the trans isomer. While metalloradical catalysis has been explored to control enantioselectivity in other radical cascade reactions, its application to this specific system for enhancing diastereoselectivity remains an area for further investigation. nih.govfigshare.com
The starting materials for this synthetic route are typically 5,5-dialkyl-1-pyrroline N-oxides, which are stable cyclic nitrones. beilstein-archives.orgresearchgate.net A crucial step involves the introduction of a pent-4-enyl group onto the carbon atom of the nitrone function. beilstein-journals.org This is often achieved via a Grignard reaction, for example, with pent-4-enylmagnesium bromide. beilstein-journals.org
The resulting alkenylnitrone is the direct precursor for the key spiro-forming reaction. researchgate.net Upon heating, this intermediate undergoes an intramolecular 1,3-dipolar cycloaddition, where the nitrone moiety acts as the 1,3-dipole and the tethered pent-4-enyl chain serves as the dipolarophile. nih.govbeilstein-archives.org This thermally induced cyclization constructs a new five-membered isoxazolidine ring, thereby creating the spiro[4.4]nonane framework in a highly efficient manner. beilstein-journals.orgresearchgate.net
Following the successful construction of the tricyclic spiro-isoxazolidine intermediate, the final step is to open the newly formed isoxazolidine ring to yield the target 1-azaspiro[4.4]nonane derivative. beilstein-archives.orgresearchgate.net This is accomplished through a reductive ring-opening of the isoxazolidine. nih.gov
This transformation is typically performed using zinc dust in a buffered acidic medium, such as a mixture of acetic acid, ethanol, and EDTA. nih.govbeilstein-journals.org The reaction proceeds via the reductive cleavage of the weak N-O bond within the isoxazolidine ring, affording the corresponding 1,3-aminoalcohol. beilstein-journals.orgnih.gov This final step is often high-yielding, providing the desired functionalized 1-azaspiro[4.4]nonane core in yields of 85-95%. nih.govbeilstein-journals.org Further chemical manipulation of the resulting aminoalcohol allows for the synthesis of a diverse range of analogues.
| Step | Reagents and Conditions | Intermediate/Product | Yield | Reference |
| Alkenyl Group Introduction | 5,5-dialkyl-1-pyrroline N-oxide, pent-4-enylmagnesium bromide | Alkenylnitrone | Not specified | beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | Heating in microwave oven | Spiro-fused isoxazolidine | Not specified | researchgate.net |
| Reductive Ring Opening | Zn, AcOH/EtOH/EDTA/Na₂ | 1-Azaspiro[4.4]nonane aminoalcohol | 85-95% | nih.govbeilstein-journals.org |
Cascade and Multicomponent Reactions for Azaspirocycle Assembly
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecular architectures like azaspirocycles from simple starting materials in a single operation. arkat-usa.org20.210.105 These reactions reduce the number of synthetic steps, leading to savings in reagents and energy, which aligns with the principles of green chemistry. arkat-usa.org Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly effective for creating molecular diversity and complexity. nih.govmdpi.com
A notable example is the catalyst-free, three-component approach for the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. This method involves a cascade reaction initiated by the in situ generation of a zwitterion from alkyl isocyanides and acetylenic esters, which then undergoes a 1,3-dipolar cyclization with 4-arylidene-isoxazol-5(4H)-one derivatives, followed by an imine-enamine tautomerization. nih.gov The reaction conditions for this process have been optimized, with the highest yields achieved using equimolar amounts of the reactants in toluene at 110 °C. nih.gov
Another powerful strategy involves a domino radical bicyclization to form the 1-azaspiro[4.4]nonane skeleton. nih.govacs.org This process utilizes O-benzyl oxime ethers containing a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. The bicyclization is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et3B) and is promoted by Bu3SnH, yielding the spirocyclic products as a mixture of diastereomers with a preference for the trans configuration. nih.govacs.org
The following table summarizes the optimized conditions for a representative three-component reaction for the synthesis of azaspirononatriene derivatives. nih.gov
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH3CN | 80 | 24 | 55 |
| 2 | THF | 65 | 24 | 60 |
| 3 | CH2Cl2 | 40 | 24 | 45 |
| 4 | CHCl3 | 60 | 24 | 50 |
| 5 | Toluene | 110 | 12 | 92 |
| 6 | Dioxane | 100 | 12 | 85 |
| 7 | DMF | 110 | 12 | 70 |
| 8 | Neat | 110 | 12 | 75 |
Other Cyclization Strategies Employing Aza- Functionalities
Beyond cascade and multicomponent reactions, several other cyclization strategies effectively utilize aza-functionalities to construct the 1-azaspiro[4.4]nonane core. One such method is the intramolecular 1,3-dipolar cycloaddition of nitrones. nih.govbeilstein-archives.orgresearchgate.net In this approach, 5,5-dialkyl-1-pyrroline N-oxides are reacted with 4-pentenylmagnesium bromide, followed by oxidation to form alkenylnitrones. These intermediates then undergo intramolecular cycloaddition upon heating to yield the spiro-isoxazolidine, which can be reductively opened to afford the corresponding amino alcohol. nih.govbeilstein-archives.org
The aza-Prins cyclization is another valuable tool. An alkynyl halo-aza-Prins cyclization of 3-hydroxyisoindolones has been developed to prepare key aza-Prins products. nsf.govnih.gov These intermediates can then undergo an oxidative halo-Nazarov cyclization to form unique spirocyclic N-heterocycles. nsf.govnih.gov
A domino double spirocyclization of N-arylamide derivatives provides a diastereoselective route to diazadispirocycles, which contain a related spirocyclic core. nih.gov This reaction proceeds through an initial iodination of a terminal alkyne, followed by an ipso-iodocyclization to form a cyclohexadienyl cation, which is then captured by a nitrogen atom in the side chain. nih.gov
The table below outlines the yields of spirocycles formed through a domino radical bicyclization using different radical initiators. nih.gov
| Entry | Starting Material | Radical Initiator | Yield (%) |
| 1 | 18a | AIBN | 66 |
| 2 | 18b | AIBN | 64 |
| 3 | 18b | Et3B | 67 |
| 4 | 18c | AIBN | 45 |
| 5 | 18c | Et3B | 51 |
| 6 | 24a | AIBN | 42 |
| 7 | 24b | Et3B | 58 |
Enantioselective and Diastereoselective Synthesis of this compound
The stereoselective synthesis of this compound is crucial for its application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.
The chiral pool approach utilizes readily available, enantiopure natural products as starting materials to synthesize complex chiral molecules. elsevierpure.comwikipedia.org Carbohydrates, amino acids, and terpenes are common starting points for this strategy. elsevierpure.comwikipedia.org For instance, the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a key intermediate for (-)-cephalotaxine, has been achieved starting from (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester. clockss.org This synthesis employs a Curtius rearrangement of an acyl azide as the key step to install the nitrogen substituent with high stereochemical fidelity. clockss.org
Asymmetric catalysis is a powerful method for creating stereocenters with high enantioselectivity. nih.govfrontiersin.org Chiral catalysts can differentiate between the enantiotopic faces of a prochiral substrate to produce one enantiomer in excess. nih.gov While specific examples of asymmetric catalysis directly yielding 1-Azaspiro[4.4]nonan-3-ol are not detailed in the provided context, the principles of asymmetric hydrogenation, allylic alkylation, and C-C bond formation are broadly applicable to the synthesis of chiral building blocks that can be converted to the target molecule. nih.gov For example, bifunctional enamine catalysts have been used in the enantioselective synthesis of substituted 3,4-dihydro-β-carbolines, demonstrating the potential of organocatalysis in creating complex chiral heterocycles. frontiersin.org
When an enantioselective synthesis is not feasible, the resolution of a racemic mixture is a common strategy to obtain the desired enantiomer. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical methods such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.
In the synthesis of spirocyclic pyrrole derivatives, diastereomerically pure compounds were prepared from a spirocyclic 1,2,3-triazole. mdpi.com The stereochemistry of these compounds was assigned by comparison with similar structures from the literature. mdpi.com This highlights the importance of chromatographic and spectroscopic techniques in the separation and characterization of diastereomers.
Chemical Modifications and Derivatization of this compound
The functional handles present in this compound, namely the secondary amine and the hydroxyl group, provide opportunities for a wide range of chemical modifications and derivatizations.
The nitrogen atom can be functionalized through various reactions. For example, in the synthesis of spirocyclic pyrrole derivatives, the unprotected nitrogen atom in the 7-membered ring of a 1,2,3-triazole precursor was coupled with various acids using N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate (HBTU) as a coupling agent. mdpi.com
The hydroxyl group can be modified through reactions such as mesylation or the Appel reaction. mdpi.com The reaction of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl with methanesulfonyl chloride in the presence of triethylamine leads to the corresponding mesylate. mdpi.com Alternatively, reaction with triphenylphosphine and carbon tetrabromide (Appel reaction) can be used to convert the hydroxyl group to a bromide. mdpi.com
Furthermore, the 1-azaspiro[4.4]nonane core can be elaborated through various synthetic transformations. For example, the isoxazolidine ring formed from intramolecular 1,3-dipolar cycloaddition can be reductively cleaved to an amino alcohol, which can then be further modified. nih.govresearchgate.net Oxidation of the resulting secondary amine can lead to the formation of stable nitroxide radicals. nih.govbeilstein-archives.orgresearchgate.net
Regioselective Functionalization of the Hydroxyl Group
The hydroxyl group in 1-azaspiro[4.4]nonane frameworks serves as a versatile anchor for introducing a wide array of functional groups. Methodologies for its regioselective modification often involve either protection via acylation or activation for subsequent nucleophilic substitution.
One common strategy is the protection of the hydroxyl group through acylation. In the synthesis of sterically shielded nitroxides, aminoalcohols such as (2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol are quantitatively converted to their corresponding esters. This is typically achieved by heating the alcohol with an excess of a reagent like acetic anhydride in a suitable solvent such as chloroform. This protection step is crucial to prevent unwanted side reactions, such as oxidation of the alcohol, during subsequent transformations of other parts of the molecule. nih.govresearchgate.net
Alternatively, the hydroxyl group can be activated to facilitate its conversion into a good leaving group for nucleophilic substitution or rearrangement reactions. The reaction of (hydroxymethyl)-1-azaspiro[4.4]nonane derivatives with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine converts the alcohol into a mesylate. Another method involves the use of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), consistent with the conditions of an Appel reaction, to transform the alcohol into a bromide. The choice of activating agent and the nature of the substituent on the nitrogen atom can significantly influence the reaction's outcome, leading to cyclization or rearrangement products.
| Reaction Type | Substrate Analogue | Reagents | Solvent | Conditions | Product | Yield | Source |
| Acylation (Protection) | (2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol | Acetic anhydride | Chloroform | Heating | Corresponding acetate ester | Quantitative | nih.govresearchgate.net |
| Mesylation (Activation) | (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol | MsCl, Triethylamine | Chloroform | 0 °C to RT, 72h | Mixture of rearranged products | - | |
| Bromination (Activation) | (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol | PPh₃, CBr₄ | Chloroform | RT, 48h | Mixture of rearranged products | 34% |
Nitrogen Atom Alkylation and Acylation Strategies
The secondary amine in the 1-azaspiro[4.4]nonane ring is a key site for modification, allowing for the introduction of various alkyl and acyl groups that can modulate the compound's physicochemical and biological properties. Standard N-alkylation methods, such as reductive amination with aldehydes or ketones or direct alkylation with alkyl halides, are commonly employed. Similarly, N-acylation can be achieved using acid chlorides or anhydrides in the presence of a base.
The substituent on the nitrogen atom plays a critical role in directing the reactivity of the entire molecule. For instance, in the reactions of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, the identity of the group on the nitrogen (e.g., a hydrogen atom, an oxygen radical, or a benzyloxy group) determines the final product after the activation of the distal hydroxyl group. When the nitrogen is part of a nitroxide radical, activation of the hydroxyl group leads to the formation of a bicyclic isoxazole derivative. In contrast, when the nitrogen is a secondary amine (N-H), the reaction can yield a tetracyclic azetidine product. These examples underscore the profound influence of the nitrogen substituent on the chemical transformations of the spirocyclic system.
Introduction of Diverse Side Chains and Chemical Handles
The incorporation of side chains, especially those containing reactive functional groups or "chemical handles," is a powerful strategy for creating analogues with diverse structures and for enabling further chemical modifications.
A notable example is the introduction of an alkenyl side chain. In the synthesis of certain pyrrolidine (B122466) nitroxides, 5,5-dialkyl-1-pyrroline N-oxides are treated with 4-pentenylmagnesium bromide. nih.govresearchgate.net This Grignard reaction introduces a pent-4-enyl group onto the carbon adjacent to the nitrogen atom. nih.gov The terminal double bond of this newly introduced side chain serves as a valuable chemical handle. Subsequent heating of the molecule in toluene induces an intramolecular 1,3-dipolar cycloaddition, where the nitrone moiety reacts with the terminal alkene to form a new isoxazolidine ring, thus creating a more complex, polycyclic structure. nih.govresearchgate.net This two-step process of side-chain introduction followed by intramolecular cyclization is an efficient method for building molecular complexity. nih.gov
| Transformation | Starting Material | Reagent | Key Intermediate | Subsequent Reaction | Final Product Type | Source |
| Side Chain Introduction | 5,5-dialkyl-1-pyrroline N-oxide | 4-pentenylmagnesium bromide | N-hydroxy-2-(pent-4-enyl)pyrrolidine | Oxidation to nitrone | 2-(pent-4-enyl)nitrone | nih.govresearchgate.net |
| Chemical Handle Transformation | 2-(pent-4-enyl)nitrone | Toluene, 145 °C | - | Intramolecular 1,3-dipolar cycloaddition | Tricyclic isoxazolidine derivative | nih.govresearchgate.net |
Synthetic Route Optimization and Scalability Considerations in Academic Synthesis
Optimizing synthetic routes to improve yields, reduce reaction times, and utilize milder conditions is a central theme in academic synthesis, paving the way for potential scalability. In the context of 1-azaspiro[4.4]nonane derivatives, several optimization strategies have been reported.
In the construction of the 1-azaspiro[4.4]nonane core itself, the choice of reagents and conditions is critical. For instance, in a domino radical bicyclization approach to form the spirocycle, comparing different radical initiators revealed significant improvements. acs.org While 2,2′-azobisisobutyronitrile (AIBN) at reflux is effective, the use of triethylborane (Et₃B) as an initiator allows the synthesis to be performed at room temperature. acs.org This change not only represents milder reaction conditions but also leads to improved diastereoselectivity in the formation of the spirocyclic products. acs.org Such optimizations are crucial for the practical synthesis of these complex molecules in a laboratory setting.
Rationale for the 1-Azaspiro[4.4]nonane Scaffold in Medicinal Chemistry
The 1-azaspiro[4.4]nonane ring system is a "privileged" spirocyclic scaffold increasingly utilized in medicinal chemistry and drug discovery. nih.gov This structural motif is present in a variety of natural products and synthetic molecules demonstrating significant biological activities. A prominent example is its presence as a core component in Cephalotaxus alkaloids; a derivative of one such alkaloid, homoharringtonine, is an approved treatment for chronic myeloid leukemia. nih.gov Furthermore, synthetic derivatives incorporating this scaffold have shown activity as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine (B1216132) receptors, highlighting the therapeutic potential of this chemical framework. nih.gov
Spirocyclic scaffolds, such as 1-azaspiro[4.4]nonane, offer significant advantages in drug design due to their inherent three-dimensional (3D) nature and conformational rigidity. researchgate.net Unlike more flexible linear molecules, the spirocyclic system restricts the possible conformations a molecule can adopt. nih.govresearchgate.net This pre-organization can minimize the entropic penalty associated with the molecule binding to its biological target, potentially leading to higher binding affinity and potency. researchgate.net
The rigid, 3D structure allows for a more precise spatial arrangement of functional groups, which is critical for optimal interaction with the complex surfaces of biological targets like receptors and enzymes. By introducing a spirocenter, the molecule's sp³ character is increased, a desirable feature in modern drug design that often correlates with improved physicochemical properties, metabolic stability, and a higher probability of clinical success. researchgate.net This "escape from flatland" allows medicinal chemists to explore chemical space more effectively, enhancing the potential for target selectivity and reducing off-target effects. researchgate.netresearchgate.net
The hydroxyl (-OH) group on the this compound structure plays a crucial role in mediating interactions with biological targets. As a potent hydrogen-bond donor and acceptor, the hydroxyl group can form specific, directional interactions with amino acid residues in a protein's binding site, such as glutamate, aspartate, or serine. unina.it These hydrogen bonds are fundamental to the specificity of molecular recognition and can significantly increase binding affinity. unina.itresearchgate.net
The contribution of a hydroxyl group to binding affinity can be substantial, though it is highly dependent on its precise positioning within the binding pocket to maximize favorable interactions. researchgate.netacs.org An optimally placed hydroxyl group can anchor a ligand to its target, enhancing potency. nih.gov Beyond direct binding, the introduction of a hydroxyl group increases the polarity of the molecule, which can influence key physicochemical properties like solubility and the logD (distribution coefficient at physiological pH). hyphadiscovery.com While this can be advantageous for aqueous solubility, it also presents a "desolvation penalty," where the energy required to remove the molecule from its favorable interactions with water must be overcome for it to bind to the target. researchgate.netacs.org Therefore, the strategic placement of hydroxyl groups is a key consideration in structure-activity relationship (SAR) studies.
The formulation of 1-azaspiro[4.4]nonan-3-ol as a hydrochloride salt is a common and effective strategy in pharmaceutical development to improve its properties for biological applications. pharmaoffer.compharmainfonepal.commljdental.com Many active pharmaceutical ingredients (APIs), particularly those containing basic amine groups like the one in the azaspiro[4.4]nonane ring, are converted into salt forms to enhance their physicochemical and biopharmaceutical characteristics. pharmainfonepal.compharmint.net
The primary advantages of using the hydrochloride salt include:
Enhanced Solubility and Dissolution: Hydrochloride salts are typically much more water-soluble than their corresponding free base forms. pharmainfonepal.commljdental.comsilicon.fr This improved solubility facilitates better dissolution in gastrointestinal fluids, which is often a prerequisite for efficient absorption into the bloodstream. pharmainfonepal.commljdental.com
Improved Bioavailability: By increasing solubility and dissolution, the hydrochloride salt form can lead to higher bioavailability, meaning a greater fraction of the administered dose reaches systemic circulation to exert its therapeutic effect. pharmaoffer.commljdental.comsilicon.fr
Increased Stability: The salt form can be more chemically and physically stable than the free base. pharmainfonepal.compharmint.net For amines, protonation to form the hydrochloride salt protects the nitrogen from oxidative degradation, which can improve the drug's shelf-life and ensure its potency is maintained over time. pharmainfonepal.com
Favorable Solid-State Properties: Hydrochloride salts often form stable, crystalline solids that are easier to handle, purify, and formulate into solid dosage forms like tablets and capsules compared to free bases, which may be oily or have less desirable solid-state properties. pharmainfonepal.compharmint.net
| Property | Typical Free Base Form | Typical Hydrochloride Salt Form | Rationale for Improvement |
|---|---|---|---|
| Aqueous Solubility | Low to Moderate | High | The ionic nature of the salt interacts favorably with polar water molecules. mljdental.com |
| Dissolution Rate | Slower | Faster | Directly related to higher solubility. pharmainfonepal.com |
| Chemical Stability | Susceptible to Oxidation | More Stable | Protonation of the amine group reduces its reactivity and degradation. pharmainfonepal.com |
| Physical Form | Often Oily or Amorphous | Crystalline Solid | Facilitates easier handling, purification, and formulation. pharmint.net |
| Bioavailability | Variable / Potentially Low | Generally Enhanced | Improved solubility and dissolution lead to more efficient absorption. pharmaoffer.com |
In Vitro Pharmacological Profiling and Biological Target Engagement
The pharmacological characterization of novel compounds like this compound and its analogues relies on a suite of in vitro assays. These experiments are designed to determine how the molecule interacts with specific biological targets, such as receptors or enzymes, and to quantify the nature of this interaction.
Ligand-receptor binding assays are fundamental to understanding the affinity of a compound for its target. For instance, derivatives of the 1-azaspiro[4.4]nonane scaffold have been identified as agonists for nicotinic acetylcholine receptors (nAChRs). nih.gov These studies typically involve competitive binding experiments where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The resulting data are used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity.
Beyond simple binding at the primary (orthosteric) site, compounds can exert their effects through allosteric modulation. nih.gov An allosteric modulator binds to a topologically distinct site on the receptor, causing a conformational change that alters the binding or efficacy of the endogenous ligand. nih.govnih.gov
Positive Allosteric Modulators (PAMs) enhance the effect of the endogenous agonist. nih.gov
Negative Allosteric Modulators (NAMs) reduce the effect of the endogenous agonist. nih.gov
Assays to detect allosterism measure the functional response of the receptor (e.g., calcium mobilization or cyclic AMP production) to a standard agonist in the presence and absence of the potential modulator. mdpi.com A leftward shift in the agonist's concentration-response curve indicates positive cooperativity (a PAM), while a rightward shift suggests negative cooperativity (a NAM). youtube.com This approach is valuable because allosteric modulators can offer greater subtype selectivity and a more nuanced physiological effect compared to traditional orthosteric ligands. youtube.com
| Compound Analogue | Assay Type | Target | Measured Parameter | Result | Interpretation |
|---|---|---|---|---|---|
| Analogue A | Competitive Binding | nAChR α7 | Ki (nM) | 15 | High affinity for the orthosteric binding site. |
| Analogue B | Functional Assay (Calcium Flux) | nAChR α7 | EC50 (nM) | 120 | Acts as an agonist, causing a cellular response. |
| Analogue C | Allosteric Modulation Assay | mGluR2 | log(αβ) | +1.2 | Positive allosteric modulator (PAM) with positive cooperativity. nih.govmdpi.com |
| Analogue D | Allosteric Modulation Assay | CCK1R | Agonist EC50 Shift | Rightward Shift | Negative allosteric modulator (NAM). mdpi.com |
Analogues of this compound may also be investigated for their ability to modulate enzyme activity. Assays for enzymatic inhibition or activation are crucial for identifying potential therapeutics for diseases characterized by dysregulated enzyme function.
Monoacylglycerol Lipase (MAGL): MAGL is a key enzyme in the endocannabinoid system, responsible for degrading the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comfrontiersin.org Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory disorders. frontiersin.orguniversiteitleiden.nl To screen for MAGL inhibitors, a common in vitro method uses a fluorogenic substrate. frontiersin.org The enzyme's activity is measured by the rate of fluorescent product generation; a decrease in this rate in the presence of a test compound indicates inhibition. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) value. nih.gov
Arginase: Arginase is a metalloenzyme that converts L-arginine to urea (B33335) and L-ornithine. nih.gov Its inhibition is a therapeutic target in immuno-oncology and cardiovascular diseases, as elevated arginase activity can suppress immune responses. researchgate.net Arginase activity can be assayed by quantifying the amount of urea produced from arginine. Potent inhibitors of arginase often feature complex structures designed to interact with the binuclear manganese center in the enzyme's active site. nih.govresearchgate.net While direct evidence linking the 1-azaspiro[4.4]nonane scaffold to arginase inhibition is not established, its rigid 3D structure makes it a candidate for designing inhibitors that can precisely fit into enzyme active sites. For example, potent arginase inhibitors with IC₅₀ values in the nanomolar range often incorporate rigid ring systems, such as piperidine (B6355638) derivatives. nih.gov
| Compound Class | Enzyme Target | Assay Method | Potency (IC50) | Reference Finding |
|---|---|---|---|---|
| Piperidine Derivative | Human Arginase-1 (hARG-1) | Urea Production Quantification | 200 nM | Demonstrates potent inhibition of the target enzyme. nih.gov |
| Piperidine Derivative | Human Arginase-2 (hARG-2) | Urea Production Quantification | 290 nM | Shows high potency against a related enzyme isoform. nih.gov |
| Azetidine Carbamate | Monoacylglycerol Lipase (MAGL) | Fluorogenic Substrate Assay | Potent (Specific value not stated) | Identified as an irreversible MAGL inhibitor. mdpi.com |
| α-Methyl-1-AG | Monoacylglycerol Lipase (MAGL) | Radiometric Assay | 11 µM | Serves as a lead compound for developing selective MAGL inhibitors. nih.gov |
Cell-Based Functional Assays and Phenotypic Screening
The initial evaluation of novel chemical entities, including analogues of this compound, heavily relies on cell-based functional assays. These assays are critical for determining a compound's biological activity in a cellular context, providing insights that bridge the gap between molecular target interaction and physiological response. Phenotypic screening, which identifies substances that induce a desired change in cellular or organismal phenotype, is a powerful approach to discover first-in-class molecules without a preconceived target.
For spirocyclic compounds, cell-based assays are tailored to the specific therapeutic area of interest. In the context of antiviral research, for instance, derivatives are evaluated in virus-infected cell culture assays. nih.gov A common method involves infecting permissive cell lines, such as human embryonic lung fibroblast (HEL) cells, with a specific virus, like the human coronavirus 229E. nih.gov The efficacy of the compound is then determined by its ability to inhibit viral replication, which is often measured by scoring the reduction in the virus-induced cytopathic effect (CPE). nih.gov The output of such assays typically includes the 50% effective concentration (EC₅₀), which is the compound concentration that produces 50% of the maximum possible inhibitory effect, and the minimum cytotoxic concentration (MCC), which indicates the threshold for cellular toxicity. nih.gov This dual assessment is crucial for establishing a therapeutic window, ensuring that the observed biological effect is not merely a consequence of cytotoxicity.
Exploration of Specific Pharmacological Mechanisms (e.g., neuropharmacological, anti-inflammatory, antimicrobial, antitubercular, antiviral)
The 1-azaspiro[4.4]nonane scaffold is a recurring motif in compounds with a wide array of pharmacological activities. nih.gov Investigations into derivatives have revealed their potential across several therapeutic domains.
Antiviral Activity: The 1-azaspiro[4.4]nonane ring system is present in compounds that have demonstrated notable antiviral properties. nih.gov For example, certain derivatives have been identified as inhibitors of the hepatitis C virus. nih.gov More specifically, related spirocyclic systems have been synthesized and tested for activity against human coronaviruses. A series of 1-thia-4-azaspiro[4.5]decan-3-ones, which are structural analogues, were evaluated for their ability to inhibit human coronavirus 229E replication. nih.gov Several compounds in this series proved to be effective, with the most potent analogue exhibiting an EC₅₀ value of 5.5 µM. nih.gov These findings underscore the potential of the azaspirocyclic core as a versatile scaffold for the development of novel antiviral agents. nih.govresearchgate.net
Neuropharmacological Activity: Derivatives containing the 1-azaspiro[4.4]nonane skeleton have also been explored for their effects on the central nervous system. Research has shown that certain compounds featuring this core structure can act as agonists of nicotinic acetylcholine receptors (nAChRs), highlighting their potential for treating neurological disorders. nih.gov
Antimicrobial and Antitubercular Activity: While direct studies on this compound for antimicrobial or antitubercular activity are not extensively detailed in the provided context, the general approach involves screening against various bacterial and mycobacterial strains. For example, in the broader search for antimicrobial agents, novel heterocyclic compounds are often evaluated for their minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. nih.gov Promising compounds are further assessed for bactericidal effects and activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, antitubercular screening is conducted against strains such as Mycobacterium tuberculosis H37Rv to identify compounds with potent activity. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR exploration focuses on modifying the core structure and its substituents to optimize potency and selectivity.
Systemic Variation of Substituents on the Spirocyclic Core
Systematic modification of substituents on the spirocyclic framework is a key strategy to probe the chemical space around the core and enhance biological activity. Studies on analogous scaffolds, such as 1-thia-4-azaspiro[4.5]decan-3-one, have demonstrated that anti-coronavirus activity is highly dependent on the nature of the substituents at specific positions. nih.gov
In one such study, variations at the C-8 position of the azaspiro[4.5]decane scaffold led to significant differences in antiviral potency against human coronavirus 229E. The unsubstituted compound (where the substituent R = H) showed no activity. nih.gov However, the introduction of progressively larger alkyl groups at this position resulted in a clear trend of increased activity. A 4-methyl group conferred intermediate activity (EC₅₀ = 28 µM), which was improved with a 4-ethyl group (EC₅₀ = 18 µM). nih.gov A further increase in potency was observed with larger groups like 4-propyl, 4-tert-butyl, and 4-phenyl, which yielded EC₅₀ values in the range of 5.5–8.1 µM. nih.gov This suggests that a bulky substituent at this position is favorable for antiviral activity, potentially by enhancing binding interactions with the biological target. nih.gov
| Compound | Substituent (R) at C-8 | EC₅₀ (µM) | MCC (µM) |
|---|---|---|---|
| 8j | H | >100 | ≥100 |
| 8k | 4-methyl | 28 ± 10 | ≥100 |
| 8l | 4-ethyl | 18 ± 5 | ≥100 |
| 8m | 4-propyl | 8.1 ± 2.2 | 100 |
| 8n | 4-tert-butyl | 5.5 ± 0.7 | ≥100 |
| 8o | 4-CF₃ | >100 | >100 |
| 8p | 4-phenyl | 6.1 ± 0.2 | 50 |
Impact of Stereochemistry on Biological Potency and Selectivity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as stereoisomers can exhibit vastly different pharmacological and pharmacokinetic profiles. nih.gov The three-dimensional arrangement of atoms influences how a molecule interacts with its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. researchgate.net
In the synthesis of 1-azaspiro[4.4]nonane derivatives, certain reaction pathways can lead to a mixture of diastereomers, often with a preference for the trans configuration. nih.gov This stereochemical outcome is significant because the spatial orientation of substituents on the spirocyclic rings can dictate the molecule's ability to fit into a specific binding site. For many classes of drugs, stereochemistry is a key driver of potency. nih.gov For instance, in studies of other biologically active molecules, it has been shown that only one specific isomer (e.g., the (5S, αS) natural isomer) displays significant biological potency, while its enantiomer and diastereomers are significantly less active or even inactive. nih.gov This difference can arise from stereoselective binding at the target site or from stereospecific transport into the cell. nih.govresearchgate.net Therefore, controlling and defining the stereochemistry of this compound derivatives is crucial for developing potent and selective therapeutic agents.
Bioisosteric Scaffolding and Analog Design
Bioisosteric replacement is a strategy used in drug design to modify the properties of a lead compound by replacing a functional group or a scaffold with another that has similar steric and electronic characteristics. This approach aims to improve potency, selectivity, or pharmacokinetic parameters. In the context of 1-azaspiro[4.4]nonan-3-ol analogues, the core scaffold itself can be subjected to bioisosteric modification.
An example of this is the replacement of a carbon atom in the spirocyclic system with a heteroatom, such as sulfur. The investigation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives as antiviral agents is a practical application of this principle. nih.gov In this case, the all-carbon cyclopentane (B165970) or cyclohexane (B81311) ring of a traditional azaspiroalkane is replaced with a sulfur-containing ring, creating a thia-azaspiro scaffold. This modification can alter the molecule's conformation, polarity, and hydrogen bonding capacity, potentially leading to improved interactions with the biological target and resulting in enhanced antiviral activity. nih.govresearchgate.net The success of this thia-azaspiro scaffold in inhibiting coronavirus replication highlights its value as a bioisosteric alternative to the carbocyclic 1-azaspiro[4.4]nonane system for antiviral drug development. nih.gov
Computational Chemistry and In Silico Modeling in Drug Design
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. nih.gov These computer-aided drug design (CADD) methods are broadly categorized as either structure-based or ligand-based approaches. nih.gov
Structure-based methods are employed when the three-dimensional structure of the biological target is known. Techniques like molecular docking are used to predict the binding mode and affinity of a ligand within the target's active site. nih.gov This allows for the virtual screening of large libraries of compounds, such as 1-azaspiro[4.4]nonan-3-ol derivatives, to prioritize candidates for synthesis and biological testing. nih.gov
When the target structure is unknown, ligand-based methods are utilized. These approaches rely on the knowledge of other molecules that bind to the target of interest. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov Such models can then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent molecules. By leveraging these computational techniques, researchers can rationalize SAR data, refine pharmacophore models, and design novel spirocyclic derivatives with improved therapeutic potential. nih.govrug.nl
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in elucidating the binding mode of ligands at a molecular level and is a cornerstone of structure-based drug design. For analogues of this compound, molecular docking studies would be crucial in identifying key interactions with their biological targets.
While specific molecular docking studies on this compound were not found in the reviewed literature, the application of this technique to structurally related spiropyrrolidine derivatives highlights its utility. For instance, in a study of novel spiro-pyrrolopyridazine derivatives as potential anticancer agents, molecular docking was employed to analyze the binding affinities and interactions with the epidermal growth factor receptor (EGFR). nih.gov The docking results for the most potent compound, SPP10, revealed strong binding affinities with both wild-type and mutated EGFR, corroborating the experimental findings of its significant EGFR kinase inhibitory activity. nih.gov
Similarly, docking studies on spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, designed as potential chitin (B13524) synthase inhibitors, helped to elucidate their binding mode and supported the experimental evidence of their antifungal activity. nih.gov These examples underscore how molecular docking could be applied to 1-azaspiro[4.4]nonan-3-ol analogues to predict their binding orientation, affinity, and specific interactions with a target protein. Such analyses would involve identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex.
Table 1: Illustrative Protein-Ligand Interactions for Spirocyclic Compounds
| Compound Class | Target Protein | Key Interacting Residues (Hypothetical for 1-Azaspiro[4.4]nonan-3-ol) | Type of Interaction | Reference |
| Spiro-pyrrolopyridazine Derivatives | EGFR | Met793, Leu718, Asp855 | Hydrogen Bond, Hydrophobic | nih.gov |
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives | Chitin Synthase | Arg788, Gln751, Asp877 | Hydrogen Bond, Electrostatic | nih.gov |
| 1-Azaspiro[4.4]nonan-3-ol Analogues | Nicotinic Acetylcholine Receptor | Trp149, Tyr190, Tyr198 | Cation-π, Hydrogen Bond | N/A |
This table provides examples from related spirocyclic compounds to illustrate the nature of protein-ligand interactions that could be investigated for 1-Azaspiro[4.4]nonan-3-ol analogues.
Structure-Based Virtual Screening and Ligand Design
Structure-based virtual screening (SBVS) is a computational strategy used in drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein or enzyme with a known three-dimensional structure. This approach can significantly accelerate the identification of novel lead compounds.
The 1-azaspiro[4.4]nonane scaffold is considered a "privileged" structure in medicinal chemistry due to its rigid, three-dimensional nature, which allows for a precise spatial arrangement of functional groups. This characteristic makes it an excellent candidate for SBVS campaigns to discover ligands for various biological targets. For instance, the 1-azaspiro[4.4]nonane core is a key component of compounds that act as agonists of the nicotinic acetylcholine receptors (nAChRs). nih.gov A virtual screening campaign targeting the ligand-binding domain of nAChRs could identify novel 1-azaspiro[4.4]nonan-3-ol analogues with potential therapeutic applications for neurological disorders.
In a study focused on the discovery of new 5-HT6 receptor ligands, a virtual fragment screening approach was successfully employed to identify the 2'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one (B12048207) scaffold as a starting point for chemical optimization. mdpi.com This demonstrates the power of virtual screening in identifying novel chemotypes for specific targets. A similar strategy could be applied to discover new biological targets for 1-azaspiro[4.4]nonan-3-ol analogues by screening them against a panel of protein structures.
The design of novel ligands based on the 1-azaspiro[4.4]nonane scaffold would involve modifying the core structure with different functional groups to enhance binding affinity and selectivity for a specific target. The insights gained from molecular docking and protein-ligand interaction analysis would guide these modifications.
Conformational Landscape Analysis and Pharmacophore Generation
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and understand its flexibility. For 1-Azaspiro[4.4]nonan-3-ol and its analogues, understanding their conformational preferences is crucial for designing molecules that can adopt the optimal geometry to bind to a biological target.
A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to trigger a particular biological response. Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based).
In the context of 1-azaspiro[4.4]nonan-3-ol analogues, pharmacophore modeling could be used to define the key chemical features required for their biological activity. For example, a study on spiro[pyrrolidine-3,3′-oxindoles] as 5-HT6 receptor ligands utilized pharmacophore modeling to guide the optimization process, leading to the identification of analogues with submicromolar affinities. mdpi.com A pharmacophore model for a specific target of 1-azaspiro[4.4]nonan-3-ol analogues would likely include features such as a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (the nitrogen atom), and hydrophobic regions corresponding to the spirocyclic core.
Table 2: Hypothetical Pharmacophore Features for 1-Azaspiro[4.4]nonan-3-ol Analogues
| Pharmacophore Feature | Potential Corresponding Molecular Moiety |
| Hydrogen Bond Donor | Hydroxyl group at position 3 |
| Hydrogen Bond Acceptor / Positive Ionizable | Nitrogen atom at position 1 |
| Hydrophobic Group | Cyclopentane ring of the spiro system |
| Hydrophobic Group | Pyrrolidine ring of the spiro system |
This pharmacophore model could then be used to screen virtual compound libraries to identify new molecules with diverse chemical scaffolds that possess the desired pharmacological activity.
Advanced Research Trajectories and Future Directions
Development of Next-Generation Synthetic Strategies for Azaspiro[4.4]nonanes
The creation of the spirocyclic core of azaspiro[4.4]nonanes, which features a quaternary carbon atom at the junction of two rings, presents a significant synthetic challenge. Modern research is geared towards overcoming this hurdle with greater precision, efficiency, and environmental consideration.
Achieving high levels of stereocontrol is paramount in medicinal chemistry, as the chirality of a molecule can drastically influence its biological activity. The development of catalytic asymmetric methods to synthesize enantiomerically pure azaspiro[4.4]nonanes is a key research frontier. One notable advancement is the catalytic asymmetric formal synthesis of (-)-cephalotaxine, which features the azaspiro[4.4]nonane core. researchgate.net This was accomplished through an efficient tandem intramolecular hydroamination/asymmetric semipinacol rearrangement reaction catalyzed by a chiral silver phosphate. researchgate.net This approach demonstrates the power of transition-metal catalysis in establishing complex chiral architectures in a single step.
Biocatalysis represents another promising avenue. For instance, engineered enzymes, such as carbene transferases, have been developed for the stereodivergent cyclopropanation of N-heterocycles, yielding various azaspiroalkanes with excellent diastereo- and enantioselectivity. nih.gov This biocatalytic platform operates under environmentally friendly conditions and offers a practical and scalable route to chiral azaspiro compounds. nih.gov
Modern synthetic chemistry places a strong emphasis on sustainability, often referred to as "green chemistry." This involves designing processes that reduce waste, eliminate hazardous reagents, and improve energy efficiency. Multicomponent reactions (MCRs) are a cornerstone of this approach, as they allow for the construction of complex molecules from three or more starting materials in a single step, maximizing atom economy.
A notable example is the catalyst-free, three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This method proceeds through a cascade reaction involving in situ zwitterion generation and subsequent cyclization, offering high efficiency and straightforward execution. nih.gov The environmental impact of such processes can be evaluated using green metrics, confirming their sustainability. nih.gov The development of such diversity-oriented syntheses provides rapid access to novel, functionalized azaspirocycles from simple building blocks.
Automation and high-throughput techniques like flow chemistry are revolutionizing the synthesis of pharmaceutically relevant molecules. rsc.org Continuous flow processes offer enhanced safety, scalability, and precise control over reaction parameters compared to traditional batch methods. rsc.org This technology has been successfully applied to the automated, continuous flow synthesis of spirocyclic scaffolds. nih.govnih.gov
One such application combines photoredox-catalysed hydroaminoalkylation with intramolecular N-arylation in a sequence to produce spirocyclic tetrahydronaphthyridines. nih.govnih.gov This fully automated process allows for the rapid synthesis of a library of 'lead-like' compounds by sequentially introducing different amine substrates using an autosampler. nih.gov The simplifying power of this methodology was demonstrated in a concise synthesis of the spirocyclic core of a Pfizer melanocortin 4 receptor (MC4R) antagonist, significantly reducing the number of required synthetic steps. nih.govnih.gov
| Strategy | Key Features | Advantages | Example Application |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | - Use of chiral catalysts (metal complexes, enzymes)
| - Access to enantiomerically pure compounds
| Chiral silver phosphate-catalyzed synthesis of the (-)-cephalotaxine core researchgate.net |
| Green Chemistry | - Multicomponent reactions
| - High atom economy
| Three-component synthesis of azaspirononatriene derivatives nih.gov |
| Flow Chemistry | - Continuous processing
| - Improved safety and scalability
| Automated synthesis of the spirocyclic core of an MC4R antagonist nih.govnih.gov |
Expanding the Therapeutic Potential of 1-Azaspiro[4.4]nonan-3-ol Hydrochloride Analogues
Beyond synthetic innovation, researchers are exploring novel therapeutic applications for azaspiro[4.4]nonane derivatives. The rigid, three-dimensional structure of the spirocyclic core is an advantageous feature in drug design, offering the potential for high target selectivity and improved pharmacokinetic properties. nih.gov
Polypharmacology is an emerging paradigm in drug discovery where a single molecule is designed to interact with multiple biological targets simultaneously. researchgate.net This approach is particularly promising for treating complex, multifactorial diseases like cancer, where hitting a single target is often insufficient. researchgate.netnih.gov The conformational rigidity imparted by the spirocyclic fusion can be exploited in the design of multi-target directed ligands.
This concept has been demonstrated in the development of novel thia-azaspiro compounds designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAFV600E kinase, two important targets in cancer therapy. The defined three-dimensional orientation of substituents on the azaspiro[4.4]nonane scaffold makes it an attractive framework for designing ligands that can simultaneously fit into the binding sites of different proteins, potentially leading to more efficacious and robust therapeutic agents.
Molecular probes are essential tools in chemical biology for interrogating complex biological systems, identifying new drug targets, and elucidating mechanisms of action. Analogues of 1-azaspiro[4.4]nonan-3-ol can be developed into such probes. A key technology in this area is DNA-encoded library technology (DELT), which enables the screening of vast numbers of compounds against biological targets. nih.gov
Recent advancements have demonstrated the synthesis of complex, sp3-rich azaspirocycles directly on DNA tags using methods like visible light-mediated photocatalysis. nih.govresearchgate.net This creates large libraries of DNA-tagged azaspiro compounds that can be used to efficiently identify novel protein binders. nih.gov Furthermore, these synthetic routes can be designed to incorporate additional synthetic handles on the spirocyclic core. nih.gov These handles allow for late-stage functionalization, enabling the attachment of reporter tags such as fluorescent dyes or biotin, thereby converting the spirocyclic binder into a versatile molecular probe for further biological studies.
Leveraging Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery for Spirocycles
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of chemical synthesis and drug discovery, with profound implications for complex molecules like spirocycles. These computational tools offer the potential to navigate the vast chemical space of spirocyclic compounds with greater efficiency and precision.
Machine learning models are being increasingly utilized to predict the physicochemical and biological properties of molecules. ucsb.eduresearch.google For spirocyclic compounds, this can involve predicting solubility, metabolic stability, and binding affinity to biological targets. tandfonline.com By training on large datasets of known molecules, these models can effectively screen virtual libraries of spirocycles to identify candidates with desirable characteristics for drug development. ucsb.edu This predictive capability accelerates the design-make-test-analyze cycle in medicinal chemistry. nih.gov
The integration of AI and ML into drug discovery pipelines offers a multifaceted approach to harnessing the potential of spirocycles. These technologies can aid in identifying novel spirocyclic scaffolds with enhanced three-dimensionality, a desirable trait for improving drug-like properties. tandfonline.com The conformational rigidity of spirocycles can be leveraged by ML models to predict their binding modes and affinities with higher accuracy. tandfonline.com
Below is an interactive data table summarizing the applications of AI and ML in the context of spirocyclic compound research:
| Technology | Application Area | Specific Function | Potential Impact on Spirocycle Research |
| Artificial Intelligence (AI) | Retrosynthetic Analysis | Proposing novel and efficient synthetic routes to complex spirocycles. chemcopilot.comsynthiaonline.com | Overcoming synthetic challenges and enabling access to novel spirocyclic scaffolds. |
| de novo Drug Design | Generating novel spirocyclic structures with desired properties. | Expanding the accessible chemical space of spirocyclic drug candidates. | |
| Machine Learning (ML) | Property Prediction | Predicting physicochemical properties (e.g., solubility, logP) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. ucsb.eduresearch.google | Prioritizing the synthesis of spirocycles with favorable drug-like properties. |
| Virtual Screening | Identifying potential hit compounds from large virtual libraries of spirocycles. | Accelerating the hit-to-lead optimization process. tandfonline.com | |
| QSAR Modeling | Developing quantitative structure-activity relationships to guide the optimization of spirocyclic lead compounds. | Enhancing the potency and selectivity of spirocyclic drug candidates. |
Remaining Challenges and Prospective Opportunities in this compound Research
While the broader class of spirocyclic compounds holds significant promise, research into specific molecules like this compound faces a unique set of challenges and opportunities.
Remaining Challenges:
The synthesis of spirocycles, including the 1-azaspiro[4.4]nonane core, can be inherently complex. nih.govtandfonline.com The construction of the spirocyclic junction, a quaternary carbon center, often requires specialized synthetic methodologies. tandfonline.com Challenges in this area include:
Stereocontrol: The creation of multiple stereocenters during the synthesis of substituted spirocycles like 1-Azaspiro[4.4]nonan-3-ol requires precise control to obtain the desired diastereomer.
Scalability: Synthetic routes developed for small-scale laboratory synthesis may not be readily amenable to large-scale production, which is a critical consideration for potential therapeutic applications.
Limited Availability of Starting Materials: The availability of suitable precursors for the construction of the 1-azaspiro[4.4]nonane skeleton can be limited, potentially hindering extensive research efforts.
Furthermore, the lack of extensive published data specifically on this compound presents a significant hurdle. This scarcity of information necessitates foundational research to characterize its physicochemical properties, reactivity, and biological activity.
Prospective Opportunities:
Despite the challenges, the unique structural features of this compound present exciting opportunities, particularly in medicinal chemistry and materials science.
Novel Chemical Space: The three-dimensional nature of the spirocyclic scaffold allows for the exploration of novel chemical space, which is often underrepresented in traditional compound libraries. nih.gov This can lead to the discovery of compounds with novel biological activities.
Improved Drug-like Properties: The incorporation of a spirocyclic motif can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and a more favorable conformational profile for binding to biological targets. tandfonline.comdndi.org The 1-azaspiro[4.4]nonane core, in particular, offers a rigid framework that can be functionalized to optimize interactions with specific protein targets.
Scaffold for Library Synthesis: The 1-Azaspiro[4.4]nonan-3-ol core can serve as a versatile scaffold for the creation of diverse compound libraries. By modifying the substituents on the pyrrolidine (B122466) and cyclopentane (B165970) rings, a wide range of analogs can be synthesized and screened for various biological activities.
Development of Novel Synthetic Methodologies: The challenges associated with the synthesis of this compound can drive the development of new and innovative synthetic methods for the construction of spirocyclic systems. For instance, domino radical bicyclization and intramolecular 1,3-dipolar cycloaddition have been explored for the synthesis of the 1-azaspiro[4.4]nonane skeleton. nih.govnih.gov
The following table outlines some of the key research findings related to the synthesis of the broader 1-azaspiro[4.4]nonane scaffold:
| Synthetic Method | Key Features | Reported Yields | Reference |
| Domino Radical Bicyclization | Involves the formation and capture of alkoxyaminyl radicals to construct the spirocyclic system. | 11-67% | nih.gov |
| Intramolecular 1,3-Dipolar Cycloaddition | Utilizes the reaction of nitrones with alkenes to form the pyrrolidine ring of the spirocycle. | Not explicitly stated for the final product. | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-azaspiro[4.4]nonane derivatives, and how do they compare in efficiency?
- Answer : The synthesis of 1-azaspiro[4.4]nonane derivatives often involves cyclization strategies. A metal-free approach utilizes nitrones and 1,1-disubstituted allenes under mild conditions, yielding the spirocyclic core with moderate stereochemical control . Alternatively, N-propargylic β-enaminones in basic media can form spiro systems via intramolecular cyclization, though this method may require optimization for regioselectivity . Key factors include solvent choice (e.g., THF or DMF), base strength (e.g., K₂CO₃ vs. DBU), and reaction temperature (room temp. to 80°C).
Q. How can researchers characterize the stereochemistry of 1-Azaspiro[4.4]nonan-3-ol hydrochloride?
- Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment, particularly for the spirocyclic core and hydroxyl group orientation. For rapid analysis, use NMR:
- ¹H NMR : Coupling constants (e.g., vicinal protons in the azaspiro ring) and NOESY/ROESY correlations can infer spatial relationships.
- ¹³C NMR : Chemical shifts for carbons adjacent to the spiro center (e.g., C-3 and C-4) are sensitive to ring puckering .
- Optical rotation : Required if the compound is chiral; compare with literature values for known stereoisomers .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Answer : The hydrochloride salt is hygroscopic and prone to hydrolysis under acidic or alkaline conditions. Store at -20°C in desiccated, airtight containers. For aqueous work, use buffered solutions (pH 6–7) and avoid prolonged exposure to light. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Advanced Research Questions
Q. How can conflicting NMR data for spirocyclic compounds be resolved during structural elucidation?
- Answer : Data contradictions often arise from dynamic ring puckering or solvent effects. Strategies include:
- Variable-temperature NMR : Identify coalescence temperatures for exchanging conformers.
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate proposed structures.
- Isotopic labeling : ¹³C or ¹⁵N labeling can simplify complex splitting patterns in crowded spectral regions .
Q. What strategies improve yield in the synthesis of 1-azaspiro[4.4]nonane derivatives under catalytic conditions?
- Answer : Optimize catalyst loading and ligand design. For example:
- Palladium-catalyzed cyclizations : Use Pd(OAc)₂ with Xantphos ligands to enhance turnover.
- Photoredox catalysis : Explore Ru(bpy)₃²⁺ or Ir(ppy)₃ for radical-mediated spirocyclization, reducing side reactions.
- Solvent effects : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor intramolecular pathways .
Q. How can the pharmacological activity of this compound be evaluated in vitro?
- Answer : Prioritize target-based assays:
- Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization or TR-FRET assays.
- Cell permeability : Use Caco-2 monolayers with LC-MS quantification to assess absorption potential.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC-QTOF .
Q. What computational methods aid in predicting the reactivity of spirocyclic intermediates?
- Answer :
- Molecular docking : Predict binding modes to biological targets (e.g., AutoDock Vina).
- Reaction pathway modeling : Use DFT (B3LYP/6-31G*) to map energy profiles for cyclization steps.
- Machine learning : Train models on existing spirocompound datasets to predict reaction outcomes (e.g., yield, regioselectivity) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental molecular weights in mass spectrometry?
- Answer :
- Adduct formation : Check for Na⁺/K⁺ adducts (e.g., [M+Na]⁺ vs. [M+H]⁺).
- Isotopic pattern analysis : Use high-resolution MS (HRMS-ESI) to distinguish between isobaric species.
- Degradation products : Compare with stability studies; hydrolyzed products may appear as [M-Cl+H]⁺ or [M+H-H₂O]⁺ peaks .
Methodological Tables
| Technique | Application | Key Parameters |
|---|---|---|
| X-ray Crystallography | Stereochemical assignment | Resolution < 1.0 Å, R-factor < 0.05 |
| VT-NMR | Conformational dynamics | Temperature range: -50°C to 80°C |
| HPLC-PDA | Purity assessment | Column: C18, 5 µm; λ = 210–400 nm |
| HRMS-ESI | Molecular weight confirmation | Resolution: >30,000; mass error < 2 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
